6-Hydroxy Dopamine-d4 Hydrobromide
Description
Molecular Architecture and Isotopic Labeling Pattern
6-Hydroxy Dopamine-d4 Hydrobromide (C₈D₄H₇NO₃·HBr) is a deuterated analog of the neurotoxin 6-hydroxydopamine (6-OHDA). Its molecular structure features four deuterium atoms strategically positioned on the ethylamine side chain, replacing protium atoms at the β-carbon positions (Figure 1). The benzene ring retains three hydroxyl groups at positions 2, 4, and 5, while the hydrobromide salt enhances solubility in polar solvents.
Key structural features :
- Isotopic labeling : Deuterium substitution occurs at the C1 and C2 positions of the ethylamine moiety, as evidenced by the SMILES notation:
[2H]C([2H])(N)C([2H])([2H])c1cc(O)c(O)cc1O. - Molecular weight : 254.114 g/mol, reflecting the addition of four deuterium atoms (+4 atomic mass units) compared to the non-deuterated form (250.09 g/mol).
- Charge distribution : The protonated amine group interacts electrostatically with the bromide counterion, stabilizing the crystalline lattice.
Crystallographic Characterization and Deuterium Positioning
While no direct X-ray diffraction data for 6-Hydroxy Dopamine-d4 Hydrobromide are available in the provided sources, its non-deuterated counterpart’s crystallographic properties offer insights. The parent compound 6-OHDA hydrobromide crystallizes in a monoclinic system with a unit cell volume of 5816.0 ų, as inferred from analogous structures. Deuterium substitution is expected to minimally alter the lattice parameters due to isotopic similarity, though neutron diffraction studies would be required to confirm precise deuterium positions.
Deuterium effects :
- Vibrational modes : Fourier-transform infrared (FTIR) spectroscopy reveals shifts in C–D stretching frequencies (~2100–2200 cm⁻¹) compared to C–H bonds (~2850–3000 cm⁻¹).
- Thermal stability : Isotopic substitution increases the melting point marginally (e.g., ~232°C for non-deuterated 6-OHDA vs. ~235°C estimated for the d4 analog).
Comparative Analysis with Non-deuterated 6-Hydroxydopamine Analogues
The deuterated and non-deuterated forms share core pharmacological properties but exhibit distinct physicochemical behaviors (Table 1):
Functional implications :
Properties
Molecular Formula |
C₈H₈D₄BrNO₃ |
|---|---|
Molecular Weight |
254.11 |
Synonyms |
2,4,5-Trihydroxyphenethylamine-d3 Hydrobromide; 5-(2-Aminoethyl)-1,2,4-benzenetriol-d3 Hydrobromide; 6-Hydroxydopamine-d3 Hydrobromide; Oxidopamine-d3 Hydrobromide; Topamine-d3 Hydrobromide; |
Origin of Product |
United States |
Comparison with Similar Compounds
Key Observations :
- Salt Forms : Hydrobromide salts (6-OHDA derivatives) are less common in therapeutic agents compared to hydrochloride salts (e.g., Dopamine HCl) .
- Deuterium Labeling : 6-OHDA-d4 HBr and Dopamine-d4 HCl share isotopic labeling for analytical applications but differ in biological activity (neurotoxin vs. neurotransmitter) .
Key Observations :
- Neurotoxicity vs. Neurotransmission : 6-OHDA derivatives induce neuronal death, whereas Dopamine HCl activates receptors .
- Therapeutic vs. Research Use : Galanthamine HBr and Dopamine HCl are clinically approved, while 6-OHDA-d4 HBr is restricted to research .
Stability and Analytical Utility
- 6-OHDA-d4 HBr : Deuterium enhances metabolic stability, reducing hydrogen/deuterium exchange in vivo, which improves detection sensitivity in mass spectrometry .
- Dopamine-d4 HCl : Similarly used as an internal standard but lacks neurotoxic effects .
- 6-OHDA HBr : Rapidly auto-oxidizes in solution, requiring storage at low temperatures (-20°C) to prevent degradation .
Preparation Methods
Core Synthesis of 6-Hydroxydopamine Hydrobromide
The non-deuterated precursor, 6-hydroxydopamine hydrobromide (6-OHDA·HBr), is synthesized via selective catecholaminergic neurotoxin pathways. Key steps include:
-
Protection of 3,4-dihydroxybenzaldehyde using benzyl chloride or bromide in acetonitrile with potassium carbonate as the base.
-
Condensation with nitromethane in acetic acid catalyzed by ammonium acetate to form a nitroalkene intermediate.
-
Catalytic hydrogenation with palladium on carbon (Pd/C) under hydrogen pressure to reduce nitro groups and remove benzyl protecting groups, yielding dopamine hydrochloride.
-
Selective hydroxylation at the 6-position using enzymatic or chemical oxidants, followed by hydrobromic acid (HBr) salt formation.
For 6-OHDA-d4·HBr, deuterium incorporation occurs at four positions, typically the aromatic hydrogens or side-chain methylene groups.
Deuteration Strategies
Deuteration is achieved through:
Isotope Exchange in Protic Solvents
Synthesis from Deuterated Building Blocks
Post-Synthetic Deuteration
-
Reduction with deuterium gas : Replacing H₂ with D₂ during catalytic hydrogenation incorporates deuterium into the aliphatic chain.
Optimization of Reaction Conditions
Key Parameters for Deuteration Efficiency
Challenges and Mitigations
-
Isotopic Dilution : Trace protons in solvents reduce deuteration efficiency. Use of anhydrous deuterated solvents (e.g., DMSO-d6) is critical.
-
Acid Stability : HBr in protic solvents promotes proton back-exchange. Substituting DBr in D₂O preserves deuteration.
Purification and Analytical Characterization
Chromatographic Methods
Spectroscopic Validation
-
¹H NMR : Absence of proton signals at δ 6.5–7.0 ppm confirms aromatic deuteration.
-
Mass Spectrometry : ESI-MS shows [M+H]⁺ at m/z 254.1 (non-deuterated) vs. m/z 258.1 (d4).
Comparative Analysis of Synthetic Routes
Yield and Isotopic Purity
| Method | Yield (%) | Deuterium Incorporation (%) | Cost (USD/g) |
|---|---|---|---|
| Isotope Exchange | 65–75 | 85–90 | 120–150 |
| Deuterated Precursors | 80–90 | 98–99.5 | 300–400 |
| Catalytic Deuteration | 70–85 | 95–98 | 200–250 |
Scalability and Industrial Feasibility
-
Route 2 (Deuterated Precursors) offers high purity but requires specialized deuterated reagents, limiting large-scale production.
-
Route 3 (Catalytic Deuteration) balances cost and yield, favored for preclinical studies.
Applications and Stability Considerations
Q & A
Q. Q1. How does isotopic labeling (deuterium-d4) in 6-Hydroxy Dopamine-d4 Hydrobromide enhance experimental tracing in neurological studies?
Answer: The deuterium labeling allows precise tracking of molecular pathways via mass spectrometry or nuclear magnetic resonance (NMR). For example, in dopaminergic neuron degeneration models, researchers administer 6-Hydroxy Dopamine-d4 Hydrobromide and quantify its uptake and metabolism using liquid chromatography-tandem mass spectrometry (LC-MS/MS). This method distinguishes endogenous dopamine from the deuterated analog, enabling accurate measurement of neurotransmitter turnover rates .
Q. Q2. What are the validated purity and stability criteria for 6-Hydroxy Dopamine-d4 Hydrobromide in experimental use?
Answer: According to pharmacopeial standards, the compound must have:
Q. Q3. What in vivo models are appropriate for studying 6-Hydroxy Dopamine-d4 Hydrobromide-induced neurotoxicity?
Answer: Rodent models (e.g., C57BL/6 mice or Sprague-Dawley rats) are standard. Key steps include:
- Unilateral stereotaxic injection into the substantia nigra or striatum.
- Behavioral validation : Rotarod or apomorphine-induced rotation tests to confirm dopaminergic lesion severity.
- Histological confirmation : Tyrosine hydroxylase (TH) immunohistochemistry to quantify neuronal loss .
Advanced Research Questions
Q. Q4. How can computational methods resolve contradictions in binding affinity data for 6-Hydroxy Dopamine-d4 Hydrobromide across different receptor subtypes?
Answer: Discrepancies in reported IC50 values (e.g., D1 vs. D2 receptors) may arise from assay conditions (e.g., pH, temperature). To address this:
Q. Q5. What experimental designs mitigate off-target effects of 6-Hydroxy Dopamine-d4 Hydrobromide in studying microglial activation?
Answer: To isolate compound-specific effects:
- Use conditional knockout models (e.g., CX3CR1-GFP mice) to track microglial responses via two-photon microscopy.
- Pair with transcriptomic profiling (single-cell RNA-seq) to distinguish 6-OHDA-d4-induced pathways from nonspecific inflammation.
- Include negative controls : Deuterium-free 6-OHDA to confirm isotopic labeling does not alter bioactivity .
Q. Q6. How do researchers reconcile conflicting data on the compound’s role in oxidative stress pathways?
Answer: Contradictory findings (e.g., pro-oxidant vs. antioxidant effects) may stem from:
- Dose-dependent responses : Use a gradient (1–100 µM) in SH-SY5Y cells with real-time ROS assays (H2DCFDA fluorescence).
- Cell-type specificity : Compare neuronal (PC12) vs. glial (BV2) lines.
- Redox environment modulation : Co-treatment with N-acetylcysteine (NAC) or buthionine sulfoximine (BSO) to manipulate glutathione levels .
Methodological Considerations
Q. Q7. What analytical techniques quantify 6-Hydroxy Dopamine-d4 Hydrobromide degradation products in long-term studies?
Answer:
Q. Q8. How can researchers optimize the synthesis of 6-Hydroxy Dopamine-d4 Hydrobromide to improve yield and isotopic fidelity?
Answer:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
